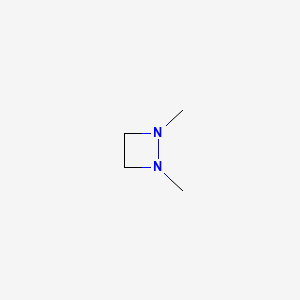![molecular formula C11H22F3NO4Si B14652994 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide CAS No. 42219-88-5](/img/structure/B14652994.png)
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide is a chemical compound with the molecular formula C9H18F3NO3Si. It is known for its unique combination of trifluoroacetamide and triethoxysilyl groups, which impart distinct chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide typically involves the reaction of 3-(triethoxysilyl)propylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
Reactants: 3-(triethoxysilyl)propylamine and trifluoroacetic anhydride.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the silane group.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silane compounds to form complex siloxane structures.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted trifluoroacetamides.
Condensation: Cross-linked siloxane networks.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for bioanalytical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable siloxane networks.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications where stable and durable siloxane networks are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: Lacks the triethoxysilyl group, making it less versatile in forming siloxane networks.
N-(3-Triethoxysilylpropyl)acetamide: Does not contain the trifluoro group, which affects its reactivity and chemical properties.
Uniqueness
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide is unique due to the presence of both trifluoroacetamide and triethoxysilyl groups. This combination imparts distinct reactivity and functionality, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
42219-88-5 |
|---|---|
Formule moléculaire |
C11H22F3NO4Si |
Poids moléculaire |
317.38 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C11H22F3NO4Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-15-10(16)11(12,13)14/h4-9H2,1-3H3,(H,15,16) |
Clé InChI |
NOWPDGNKFNDYKU-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)C(F)(F)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


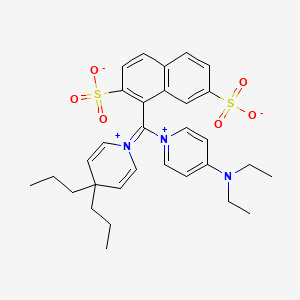
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)

![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
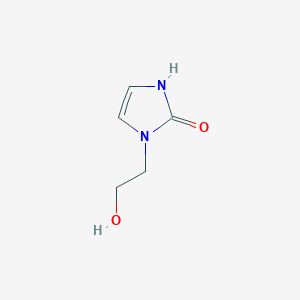
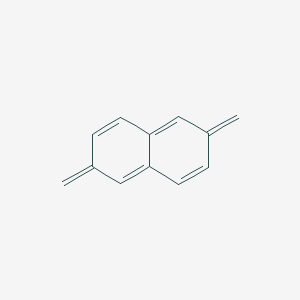
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
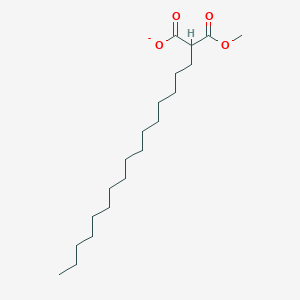
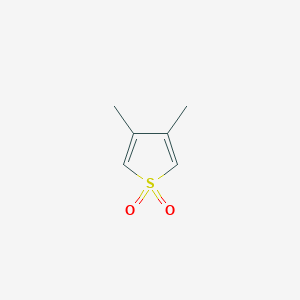
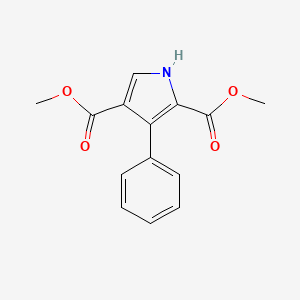
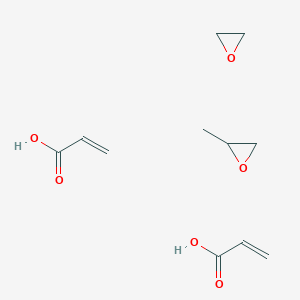
![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
